molecular formula C20H22N2O4 B2844431 1-(benzo[d][1,3]dioxol-5-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 1206984-70-4

1-(benzo[d][1,3]dioxol-5-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No. B2844431
M. Wt: 354.406
InChI Key: AJIDLHXBYYKNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzo[d][1,3]dioxol-5-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea, also known as BPTU, is a small molecule inhibitor that has been widely used in scientific research. BPTU has a unique chemical structure that makes it an attractive compound for studying various biological processes.

Scientific Research Applications

Synthesis of Pyran and Benzopyran Derivatives

Researchers have developed eco-friendly methods for synthesizing highly functionalized benzopyran and pyran derivatives using deep eutectic solvents (DES), including urea:choline chloride. This approach is applicable to a wide range of aldehydes and active methylene compounds, yielding high yields and short reaction times, demonstrating the utility of urea-based compounds in facilitating green chemistry protocols in the synthesis of complex organic molecules (Azizi et al., 2013).

Anticancer Activity

1-Aryl-3-(2-chloroethyl) ureas and their derivatives have been synthesized and evaluated for cytotoxicity against human adenocarcinoma cells in vitro. Certain derivatives were found to be as cytotoxic as known anticancer agents, illustrating the potential of urea-based compounds as anticancer agents (Gaudreault et al., 1988).

Catalysis and Organic Synthesis

Urea has been used as a novel organo-catalyst in the eco-friendly synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles at room temperature. This highlights the role of urea in catalyzing multicomponent reactions, offering a low-cost and environmentally benign option for synthesizing pharmaceutically relevant molecules (Brahmachari & Banerjee, 2014).

Novel Antimicrobial Agents

The synthesis and characterization of novel benzo[d][1,3]dioxole gathered pyrazole derivatives have been undertaken, with some derivatives showing excellent antifungal and antibacterial activities. This suggests the potential of these urea derivatives in developing new antimicrobial agents (Umesha & Basavaraju, 2014).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(4-phenyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-19(22-16-6-7-17-18(12-16)26-14-25-17)21-13-20(8-10-24-11-9-20)15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIDLHXBYYKNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d][1,3]dioxol-5-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea

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